1-Trimethylsilyl-1-hexyne
Overview
Description
1-Trimethylsilyl-1-hexyne is a trialkylsilylalkyne. Tetrabutylammonium fluoride (TBAF) catalyzed conversion of this compound to corresponding propargylic alcohol is reported. Pd(OAc)2/L‚ HCl-catalyzed Sonogashira coupling reaction of aryl bromide with this compound has been reported.
Scientific Research Applications
1. Polymer Science
- Sorption and Diffusion in Polymers: A study by Baschetti et al. (2005) investigated the solubility and diffusivity of n-pentane and n-hexane in poly[1-(trimethylsilyl)-1-propyne] (PTMSP) and its copolymers with 1-trimethylsilyl-1-hexyne. They found significant solubility and diffusivity reductions in PTMSP due to aging, while the copolymer showed less pronounced effects. This research provides insights into the behavior of these polymers in different conditions, which is crucial for their practical applications (Baschetti et al., 2005).
2. Analytical Chemistry
- Biomarker Determination: Alekseenko et al. (2020) developed a procedure for determining 1-hydroxypyrene in urine, a biomarker of polycyclic aromatic hydrocarbons. This process involved using n-hexane for liquid–liquid extraction and N,O-bis(trimethylsilyl)trifluoroacetamide for derivatization, highlighting the role of trimethylsilyl compounds in analytical methodologies (Alekseenko et al., 2020).
3. Organic Chemistry
- Photolysis and Organopolysilanes: Ishikawa et al. (1980) studied the photolysis of tris(trimethylsilyl)phenylsilane in the presence of 1-hexyne and other compounds, leading to the formation of silacyclopropenes. This research explores the photochemical reactions and potential applications of organopolysilanes in synthetic chemistry (Ishikawa et al., 1980).
4. Polymerization Processes
- Living Polymerization: Meirvenne et al. (1990) demonstrated the use of trimethylsilyl iodide in initiating the polymerization of vinyl ethers, resulting in polymers with controlled molecular weights and narrow distributions. This study is significant for understanding the role of trimethylsilyl compounds in polymerization mechanisms (Meirvenne et al., 1990).
Mechanism of Action
Target of Action
1-Trimethylsilyl-1-hexyne is a trialkylsilylalkyne . The primary targets of this compound are the molecules involved in the Sonogashira coupling reaction . This reaction is a cross-coupling process used in organic synthesis to create carbon-carbon bonds .
Mode of Action
This compound interacts with its targets through a catalyzed conversion process . Specifically, Tetrabutylammonium fluoride (TBAF) catalyzes the conversion of this compound to corresponding propargylic alcohol . Additionally, a Pd(OAc)2/L‚ HCl-catalyzed Sonogashira coupling reaction of aryl bromide with this compound has been reported .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of enynes and functionalised durene and isodurene derivatives . The compound may be used in the preparation of enynes by coupling with vinyl triflates or aryl iodide using silver salt and Pd(PPh3)4 as a catalyst . It may also be used in the preparation of functionalised durene and isodurene derivatives .
Pharmacokinetics
Its physical properties such as its boiling point (65 °c/35 mmhg) and density (0764 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of new carbon-carbon bonds . This is achieved through the Sonogashira coupling reaction, which allows for the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the catalyzed conversion process requires specific conditions, such as the presence of a catalyst (TBAF or Pd(OAc)2/L‚ HCl) and specific reactants . Additionally, the compound’s stability may be affected by factors such as temperature and pressure .
Properties
IUPAC Name |
hex-1-ynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCRJYVNDZSYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343049 | |
Record name | 1-Trimethylsilyl-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3844-94-8 | |
Record name | 1-Hexyn-1-yltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3844-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Trimethylsilyl-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 1-Trimethylsilyl-1-hexyne in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. One notable application is its role in stereospecific coupling reactions with vinylcopper reagents to produce conjugated enynes. For example, reacting this compound with a vinylcopper reagent derived from the corresponding alkene in the presence of 1-hexynyl(phenyl)iodonium tosylate leads to the formation of (E)-5-Phenyldodec-5-en-7-yne. [] This stereospecific coupling reaction highlights the utility of this compound in constructing complex molecules with defined stereochemistry.
Q2: Can this compound participate in reactions catalyzed by tetrabutylammonium fluoride (TBAF)?
A2: Yes, this compound readily undergoes additions to various carbonyl compounds in the presence of TBAF as a catalyst. [] This reaction proceeds efficiently at room temperature in THF, yielding valuable propargylic alcohols. The reaction exhibits good functional group tolerance, accommodating aryl groups with substituents like chloro, trifluoromethyl, bromo, and fluoro groups. This methodology offers a mild and practical route to synthesize diverse propargylic alcohols, including those bearing trifluoromethyl groups.
Q3: Are there any known methods to introduce deuterium labels using this compound as a starting material?
A3: Yes, this compound can be utilized to prepare deuterium-labeled compounds. Specifically, reacting this compound with titanium tetraisopropoxide and isopropylmagnesium chloride in the presence of deuterium gas leads to the formation of (Z)-1,2-dideuterio-1-(trimethylsilyl)-1-hexene. [] This method leverages the reactivity of an acetylene-titanium alkoxide complex formed in situ, enabling the stereoselective incorporation of deuterium atoms into the molecule.
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